3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)benzoic acid
Overview
Description
3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)benzoic acid is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a benzoic acid moiety, and a tert-butoxycarbonyl protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)benzoic acid typically involves multiple steps One common method starts with the preparation of the piperazine derivative, which is then reacted with a sulfonyl chloride to introduce the sulfonyl group
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce the benzoic acid moiety.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid or hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce deprotected piperazine derivatives.
Scientific Research Applications
3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the development of proteomics tools, such as affinity tags and crosslinkers, to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The piperazine ring and benzoic acid moiety can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under specific conditions to reveal the active form of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: Similar in structure but with a piperidine ring instead of a piperazine ring.
2-[6-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid: Contains a piperazine ring and a benzoic acid moiety but with different substituents.
Uniqueness
3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)benzoic acid is unique due to its combination of a piperazine ring, a sulfonyl group, and a benzoic acid moiety. This unique structure allows it to interact with a wide range of molecular targets and makes it a valuable tool in various fields of research.
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-16(2,3)24-15(21)17-7-9-18(10-8-17)25(22,23)13-6-4-5-12(11-13)14(19)20/h4-6,11H,7-10H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEONUMCAWBLQLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649748 | |
Record name | 3-[4-(tert-Butoxycarbonyl)piperazine-1-sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874838-79-6 | |
Record name | 1-(1,1-Dimethylethyl) 4-[(3-carboxyphenyl)sulfonyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874838-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-(tert-Butoxycarbonyl)piperazine-1-sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.